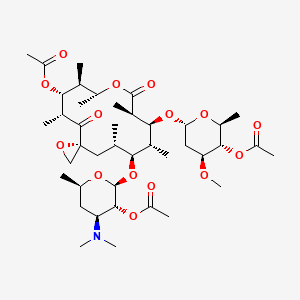

三乙酰奥雷霉素

描述

特罗莱安霉素是一种大环内酯类抗生素,化学上由奥莱安霉素衍生而来。它以抑制细菌蛋白质合成的能力而闻名,对多种细菌感染有效。 特罗莱安霉素已被用于治疗呼吸道感染,尤其是在管理严重、依赖皮质类固醇的哮喘方面发挥作用 .

科学研究应用

特罗莱安霉素具有广泛的科学研究应用:

化学: 它被用作大环内酯类抗生素及其化学性质研究的模型化合物。

生物学: 特罗莱安霉素用于研究细菌蛋白质合成和核糖体功能。

医学: 它被研究用于治疗细菌感染和管理哮喘的治疗效果。

作用机制

特罗莱安霉素通过与细菌核糖体的 50S 亚基结合来发挥其作用。这种结合抑制了转运 RNA 沿核糖体的 A、P 和 E 位点转运,从而阻止氨基酸沉积到多肽链上。 因此,蛋白质合成被阻止,导致细菌细胞生长和复制受到抑制 .

类似化合物:

红霉素: 另一种具有类似作用机制的大环内酯类抗生素。

克拉霉素: 以其改进的酸稳定性和更广泛的活性谱而闻名。

阿奇霉素: 以其延长的半衰期和增强的组织穿透性而闻名.

特罗莱安霉素的独特性: 特罗莱安霉素独特之处在于它强烈抑制微粒体肝酶,这会导致严重的药物相互作用。 这种特性使它在某些临床情况下特别有效,但也需要仔细监测以避免不良反应 .

生化分析

Biochemical Properties

Triacetyloleandomycin interacts with the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . The inhibition of tRNA translocation prevents the deposition of amino acids onto the polypeptide chain, leading to the failure of protein synthesis .

Cellular Effects

Triacetyloleandomycin exerts its effects on various types of cells by inhibiting bacterial protein synthesis, thereby preventing bacterial growth . It binds in the nascent peptide tunnel of the ribosome, blocking the growth of the nascent peptide chain . This action inhibits the activity of ribosomes, which are essential for protein synthesis and cell growth .

Molecular Mechanism

The molecular mechanism of action of Triacetyloleandomycin involves its binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain, leading to the failure of protein synthesis .

Subcellular Localization

Triacetyloleandomycin binds in the nascent peptide tunnel of the ribosome, suggesting its subcellular localization is within the ribosome

准备方法

合成路线和反应条件: 特罗莱安霉素通过奥莱安霉素的乙酰化合成。该过程涉及对奥莱安霉素中存在的三个游离羟基进行乙酰化。 该反应通常需要使用乙酸酐作为乙酰化剂,并使用吡啶等碱催化反应 .

工业生产方法: 在工业环境中,特罗莱安霉素的生产遵循类似的乙酰化过程,但规模更大。反应条件经过优化,以确保最终产品的高产率和纯度。 该过程涉及使用大型反应器,并精确控制温度和 pH 值以实现所需的乙酰化 .

化学反应分析

反应类型: 特罗莱安霉素会发生多种类型的化学反应,包括:

氧化: 特罗莱安霉素可以被氧化形成各种代谢物。

还原: 该化合物可以进行还原反应,尽管这些反应不太常见。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用诸如氢化铝锂之类的还原剂。

取代: 乙酸酐和其他乙酰化剂通常用于取代反应.

主要产物: 从这些反应形成的主要产物包括特罗莱安霉素的各种乙酰化和氧化衍生物 .

相似化合物的比较

Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

Clarithromycin: Known for its improved acid stability and broader spectrum of activity.

Azithromycin: Noted for its extended half-life and enhanced tissue penetration.

Uniqueness of Troleandomycin: Troleandomycin is unique in its potent inhibition of microsomal liver enzymes, which can lead to significant drug interactions. This property makes it particularly effective in certain clinical scenarios but also necessitates careful monitoring to avoid adverse effects .

属性

Key on ui mechanism of action |

As a macrolide, troleandomycin binds to the 50S subunit of the bacterial ribosome. This binding inhibits translocation of tRNA along the A, P, and E sites of the ribosome. With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain leading to failure of protein synthesis. Bacterial cell growth and duplication is inhibited without the ability to generate the necessary proteins. |

|---|---|

CAS 编号 |

2751-09-9 |

分子式 |

C41H67NO15 |

分子量 |

814.0 g/mol |

IUPAC 名称 |

[(3R,5S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-5-acetyloxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate |

InChI |

InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3/t19-,20+,21-,22+,23+,24+,25+,26-,30-,31-,32-,33?,34-,35-,36-,37+,40-,41+/m0/s1 |

InChI 键 |

LQCLVBQBTUVCEQ-MYZKIGQCSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |

手性 SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)OC2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |

规范 SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |

外观 |

Solid powder |

熔点 |

812.49 |

Key on ui other cas no. |

2751-09-9 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

1.92e-02 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Troleandomycin, AI3-50166, Aovine, Cyclamycin, Matromycin T, Micotil, Oleandocetine, Oleandomycin triacetate, Oleandomycin triacetyl ester, Triacetyloleandomycin, Triocetin, Triolan, WY 651, Wytrion |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Triacetyloleandomycin?

A1: Triacetyloleandomycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome. [] It specifically targets the nascent peptide tunnel within the large ribosomal subunit, effectively blocking the growth of the nascent peptide chain. [] This inhibition of protein synthesis ultimately leads to bacterial growth arrest and death.

Q2: Does Triacetyloleandomycin affect human ribosomes?

A2: While Triacetyloleandomycin targets bacterial ribosomes, it exhibits limited binding to human ribosomes. [] This selectivity for bacterial ribosomes over human ribosomes contributes to its therapeutic window.

Q3: What is the molecular formula and weight of Triacetyloleandomycin?

A3: The molecular formula of Triacetyloleandomycin is C41H67NO14, and its molecular weight is 785.96 g/mol.

Q4: Is there any spectroscopic data available for Triacetyloleandomycin?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, they mention the formation of a distinct spectral complex between Triacetyloleandomycin metabolites and cytochrome P450 heme. [] This spectral shift is utilized as an indicator of Triacetyloleandomycin metabolism in various species.

Q5: How stable is Triacetyloleandomycin under different storage conditions?

A5: The provided research papers do not focus on the stability of Triacetyloleandomycin under various storage conditions. This information would be crucial for pharmaceutical formulation and storage optimization.

Q6: Does Triacetyloleandomycin exhibit any catalytic properties itself?

A6: Triacetyloleandomycin is not known to possess inherent catalytic properties. It functions as an inhibitor rather than a catalyst, specifically targeting bacterial ribosomes. []

Q7: Have any computational studies been conducted on Triacetyloleandomycin?

A7: The provided research papers do not discuss any computational studies or QSAR models developed for Triacetyloleandomycin. Such studies could provide valuable insights into its structure-activity relationship and aid in the design of novel analogs with improved properties.

Q8: How do structural modifications of Triacetyloleandomycin affect its activity?

A8: The provided research papers do not provide specific details on the SAR of Triacetyloleandomycin. Understanding the relationship between structural modifications and activity is crucial for developing new antibiotics with potentially enhanced potency, spectrum of activity, and pharmacokinetic properties.

Q9: What are the known safety concerns associated with Triacetyloleandomycin?

A10: Triacetyloleandomycin has been associated with hepatotoxicity, particularly when administered in conjunction with certain drugs like carbamazepine and oral contraceptives. [, , , ] The mechanism is thought to involve the inhibition of cytochrome P450 enzymes, leading to increased drug levels and potential toxicity.

Q10: How is Triacetyloleandomycin absorbed and distributed in the body?

A10: While the research papers touch upon the therapeutic use of Triacetyloleandomycin, they do not provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its PK properties would be essential for optimizing dosing regimens and minimizing the risk of adverse effects.

Q11: What is the relationship between Triacetyloleandomycin serum levels and its antibacterial activity?

A12: Some research papers investigate the relationship between Triacetyloleandomycin serum levels and its antibacterial activity, showing that higher serum levels generally correlate with greater efficacy against susceptible organisms. [, , ]

Q12: Has Triacetyloleandomycin demonstrated efficacy in animal models of infection?

A13: Research shows that Triacetyloleandomycin was found to be effective in preventing lethal staphylococcal infections in monkeys. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)

![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)

![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione;hydrochloride](/img/structure/B1681511.png)

![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)

![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)